

spectroscopic data (NMR, IR, MS) of 2-fluoro-4-methylpyridin-3-amine

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Compound of Interest

Compound Name: 2-Fluoro-4-methylpyridin-3-amine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Fluoro-4-methylpyridin-3-amine**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **2-fluoro-4-methylpyridin-3-amine** (CAS: 173435-32-0). As a substituted pyridine, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Due to the scarcity of publicly available experimental spectra for this specific compound, this guide employs a predictive approach grounded in first principles of spectroscopy and supported by experimental data from structurally analogous compounds. We will explore the expected spectral features, explain the underlying chemical principles, and provide standardized protocols for data acquisition, offering a robust framework for researchers working with this and related molecules.

Introduction: The Structural Rationale

2-Fluoro-4-methylpyridin-3-amine is a multifaceted molecule featuring a pyridine core substituted with three distinct functional groups: a fluorine atom, a methyl group, and an amine group. The relative positioning of these groups creates a unique electronic environment that profoundly influences its spectroscopic signature.

- Fluorine (at C2): A highly electronegative atom, it acts as a strong electron-withdrawing group via the inductive effect (-I) and a moderate electron-donating group through the mesomeric effect (+M). Its most significant impact in NMR is the introduction of carbon-fluorine and proton-fluorine spin-spin coupling.
- Amine (at C3): A strong electron-donating group through its mesomeric effect (+M), which increases electron density at the ortho and para positions.
- Methyl (at C4): A weak electron-donating group through hyperconjugation and inductive effect (+I).

Understanding the interplay of these electronic effects is paramount for the accurate interpretation of the spectroscopic data that follows. This guide will deconstruct the predicted spectrum for each technique, offering a logical, field-proven methodology for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-fluoro-4-methylpyridin-3-amine**, we anticipate a rich spectrum with characteristic shifts and coupling patterns.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic environment, and the splitting patterns are dictated by through-bond coupling to neighboring protons and the fluorine atom.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-5	6.8 - 7.0	Doublet of quartets (dq)	$^3J_{H5-H6} \approx 5.0$, $^4J_{H5-CH3} \approx 1.0$
H-6	7.6 - 7.8	Doublet (d)	$^3J_{H6-H5} \approx 5.0$
-NH ₂	3.5 - 4.5	Broad singlet (br s)	-

| -CH₃ | 2.2 - 2.4 | Doublet (d) | $^4J_{CH3-F} \approx 2-3$ |

Expertise & Experience: The predicted chemical shifts are based on the analysis of substituent effects. The amine group at C3 strongly shields the ortho (C2, C4) and para (C6) positions. However, the electronegative fluorine at C2 deshields the adjacent H-6 proton. The H-5 proton is influenced by both the ortho-methyl and meta-amino groups. The amine protons are expected to be a broad signal due to quadrupole broadening and chemical exchange; their chemical shift is highly dependent on solvent and concentration. A key predicted feature is the small four-bond coupling (4J) between the methyl protons and the fluorine atom, a phenomenon often observed in fluorinated aromatic systems. For comparison, in the analogous compound 2-amino-4-methylpyridine, the aromatic protons H-5 and H-6 appear at approximately 6.37 ppm and 7.81 ppm, respectively[1]. The introduction of fluorine at the C2 position is expected to have a minimal downfield effect on H-6 but may slightly shield H-5.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The most notable feature will be the large one-bond carbon-fluorine coupling ($^1J_{C-F}$) for C2, and smaller two-, three-, and four-bond couplings for the other carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Predicted Coupling Constant (J, Hz)
C-2	155 - 160	Doublet (d)	$^1J_{C2-F} \approx 230-250$
C-3	125 - 130	Doublet (d)	$^2J_{C3-F} \approx 15-20$
C-4	145 - 150	Doublet (d)	$^3J_{C4-F} \approx 5-10$
C-5	118 - 122	Singlet or small doublet	$^4J_{C5-F} \approx 0-3$
C-6	140 - 145	Doublet (d)	$^3J_{C6-F} \approx 3-5$

| -CH₃ | 20 - 22 | Quartet (q) (due to C-H) | $^1J_{C-H} \approx 125$ |

Expertise & Experience: The C2 carbon, directly attached to fluorine, is expected to resonate far downfield and exhibit a very large one-bond coupling constant, which is a hallmark of C-F bonds[2]. The chemical shifts of other ring carbons are determined by the combined electronic effects of all three substituents. Data from various fluoropyridines confirms that $^2J_{CF}$ and $^3J_{CF}$ couplings are significant and diagnostic[3]. The predicted values are synthesized from established substituent chemical shift (SCS) increments for substituted pyridines and known C-F coupling data[2][4].

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve 5-10 mg of **2-fluoro-4-methylpyridin-3-amine** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- 1H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.

- Set spectral width to cover -2 to 12 ppm.
- Use a 30° pulse angle and a relaxation delay of 2 seconds.
- Acquire at least 16 scans for good signal-to-noise.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set spectral width to cover 0 to 200 ppm.
 - Use a 45° pulse angle and a relaxation delay of 2 seconds.
 - Acquire at least 1024 scans.
- Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct all spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3450 - 3300	Medium, Sharp (two bands)	Asymmetric & Symmetric N-H Stretch (primary amine)
3100 - 3000	Medium to Weak	Aromatic C-H Stretch
2980 - 2850	Medium to Weak	Aliphatic C-H Stretch (-CH ₃)
1620 - 1580	Strong	N-H Scissoring Bend
1580 - 1450	Strong to Medium (multiple bands)	C=C and C=N Aromatic Ring Stretches
1280 - 1200	Strong	Aromatic C-N Stretch

| 1150 - 1100 | Strong | Aromatic C-F Stretch |

Expertise & Experience: The most diagnostic signals for this molecule are associated with the primary amine and the C-F bond. Primary aromatic amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations[5][6]. An N-H bending (scissoring) mode is also expected around 1600 cm⁻¹[7]. The C-N stretch for aromatic amines is typically strong and found around 1335-1250 cm⁻¹[6]. The C-F stretch for aromatic fluorides is a strong, characteristic band, though its exact position can vary. Data from 2-amino-4-methylpyridine shows characteristic amine and aromatic stretches, which serve as a reliable baseline for our predictions[8][9].

IR Experimental Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.

- Apply pressure to the sample using the ATR anvil to ensure good contact.
- Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Co-add at least 32 scans to achieve a high signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically presented in terms of percent transmittance (%T) versus wavenumber (cm^{-1}). Perform an ATR correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Table 4: Predicted Key Ions in Electron Ionization (EI) Mass Spectrum

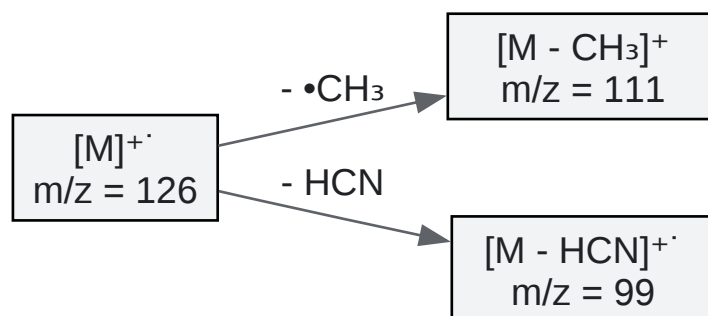
m/z (mass-to-charge)	Proposed Ion Identity	Notes
126	$[\text{M}]^{+\cdot}$	Molecular Ion ($\text{C}_6\text{H}_7\text{FN}_2$)
111	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
99	$[\text{M} - \text{HCN}]^{+\cdot}$	Loss of hydrogen cyanide from the pyridine ring

| 96 | $[\text{M} - \text{NH}_2 - \text{F}]^+$ | Sequential loss of amine and fluorine radicals |

Expertise & Experience: The molecular ion peak is predicted at m/z 126, corresponding to the molecular weight of the compound. Under electron ionization (EI), pyridine derivatives often undergo characteristic fragmentations. A common pathway is the loss of HCN (27 Da) from the ring[10][11]. Another expected fragmentation is the loss of a methyl radical (15 Da) to give a stable cation at m/z 111. The stability of the pyridine ring suggests that it will likely remain intact during many fragmentation processes[12]. The fragmentation pathways of substituted pyridines are well-documented and provide a strong basis for these predictions[13].

Logical Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade for **2-fluoro-4-methylpyridin-3-amine** under EI conditions.



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Caption: Predicted EI-MS fragmentation of the molecular ion.

MS Experimental Protocol

- Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).
- Ionization: Use standard Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Acquire data in centroid mode.
- Data Analysis: Identify the molecular ion peak. Propose structures for major fragment ions based on mass differences from the parent ion and known fragmentation rules for aromatic and heterocyclic compounds.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of **2-fluoro-4-methylpyridin-3-amine**. By integrating fundamental principles with data from analogous structures, we have constructed a reliable and scientifically rigorous interpretation of the expected ^1H NMR, ^{13}C NMR, IR, and MS data. The provided protocols offer a standardized approach to acquiring high-quality experimental data, which can then be validated against the

predictions herein. This work serves as a valuable resource for researchers in drug discovery and chemical synthesis, enabling confident structural characterization and accelerating the pace of innovation.

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